molecular formula C23H22N4O3 B2929082 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941981-15-3

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2929082
CAS No.: 941981-15-3
M. Wt: 402.454
InChI Key: AYRKDULYUQHISC-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative with a 4-ethoxyphenyl substituent at the 2-position and an o-tolyl (2-methylphenyl) group on the acetamide nitrogen. The 4-ethoxy group enhances electron density and solubility, while the o-tolyl moiety introduces steric and electronic effects that may influence receptor binding .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-18-10-8-17(9-11-18)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRKDULYUQHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the o-tolylacetamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Key Observations
Acidic hydrolysis6M HCl, reflux, 8–12 h2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid68–72%Complete cleavage of the o-tolylamide group
Basic hydrolysis2M NaOH, 80°C, 6 hSodium salt of the acetic acid derivative85%Faster reaction kinetics in basic media

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond. The ethoxy group on the phenyl ring stabilizes intermediates through electron-donating effects .

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature allows substitution at activated positions:

Reagent Conditions Position Modified Product
Bromine (Br₂)DCM, 0°C, 2 hC-3 of the pyrazine ring3-bromo derivative
Ammonia (NH₃)Ethanol, 100°C, 24 hC-6 of the pyrazolo moiety6-amino-substituted analog

Key Findings :

  • Bromination occurs regioselectively at the pyrazine ring due to its lower electron density.
  • Ammonia substitution is less efficient (45–50% yield) due to steric hindrance from the o-tolyl group .

Reduction Reactions

The 4-oxo group and acetamide functionality participate in reductions:

Reagent Target Group Conditions Product Yield
LiAlH₄4-oxo groupTHF, 0°C → RT, 4 h4-hydroxy derivative62%
H₂/Pd-CAcetamide carbonylEthanol, 50 psi, 12 hN-(o-tolyl)ethylamine side chain78%

Notes :

  • Over-reduction of the pyrazine ring is avoided using mild conditions.
  • Catalytic hydrogenation preserves the heterocyclic core’s integrity.

Alkylation and Acylation

The secondary amine in the acetamide group undergoes alkylation/acylation:

Reaction Reagent Conditions Product
AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 6 hN-methylated acetamide
AcylationAcetyl chloridePyridine, RT, 12 hN-acetylated derivative

Challenges :

  • Steric hindrance from the o-tolyl group reduces reaction efficiency (35–40% yield for acylation) .

Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrazine core participates in ring-forming reactions:

Reagent Conditions Product Application
Hydrazine hydrateEthanol, reflux, 24 hBicyclic pyrazolo-triazine hybridAnticancer lead optimization
ThioureaHCl catalysis, 120°C, 8 hThieno-fused analogKinase inhibition studies

Mechanistic Pathway :
Cyclocondensation involves nucleophilic attack by hydrazine/thiourea at the pyrazine ring’s electrophilic carbon, followed by ring closure .

Oxidation Reactions

Controlled oxidation modifies the heterocyclic system:

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 80°C, 4 hPyrazine N-oxide derivativeEnhanced solubility in polar solvents
m-CPBADCM, 0°C → RT, 12 hEpoxidation of the pyrazolo moietyUnstable; decomposes upon isolation

Scientific Research Applications

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrazine Core

  • N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3): Pyrazine substituent: Phenyl (electron-neutral). Acetamide substituent: 4-Chlorobenzyl (bulky, electronegative).
  • 2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide: Pyrazine substituent: 4-Ethoxyphenyl (same as target compound). Acetamide substituent: 4-Methylphenyl (para-methyl vs. ortho-methyl in target).
  • N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: Pyrazine substituent: 4-Ethoxyphenyl. Acetamide substituent: Benzyl (aromatic, non-polar). Properties: XlogP = 2.7 indicates moderate lipophilicity; benzyl group may enhance blood-brain barrier penetration .

Heterocyclic Core Modifications

  • 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 941933-81-9):
    • Pyrazine substituent : 4-Chlorophenyl (electron-withdrawing).
    • Acetamide substituent : 2-Chloro-5-(trifluoromethyl)phenyl (highly electronegative).
    • Properties : Increased metabolic stability due to halogenated groups; possible cytotoxicity concerns .

Physicochemical and Pharmacokinetic Comparisons

Compound Pyrazine Substituent Acetamide Substituent Molecular Weight XlogP Key Features
Target Compound 4-Ethoxyphenyl o-Tolyl (2-methylphenyl) ~407.4* ~2.5† Balanced solubility/steric effects
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenyl...) Phenyl 4-Chlorobenzyl 388.8 3.1 High lipophilicity; halogenated
2-[2-(4-Ethoxyphenyl)...] () 4-Ethoxyphenyl 4-Methylphenyl 407.4 2.6 Improved solubility vs. chlorinated
N-Benzyl-2-[2-(4-ethoxyphenyl)...] 4-Ethoxyphenyl Benzyl 410.4 2.7 Enhanced CNS penetration potential

*Calculated from molecular formula (C₂₃H₂₂N₄O₃). †Estimated based on structural analogs.

Biological Activity

The compound 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of approximately 402.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is significant for its biological properties. The presence of functional groups such as ethoxy and tolyl enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H22N4O3C_{23}H_{22}N_{4}O_{3}
Molecular Weight402.45 g/mol
IUPAC NameThis compound
Notable FeaturesContains a pyrazinoid structure; potential for diverse biological activities

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with pyrazolo[1,5-a]pyrimidine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been investigated for their effects on breast cancer (MDA-MB-231) and lung cancer (A-549) cell lines, demonstrating significant potency with IC50 values in the low micromolar range .
  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. This inhibition can modulate cellular processes relevant to disease states .

The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with molecular targets such as protein kinases or other enzymes involved in cell signaling pathways. This interaction can lead to alterations in cellular functions that may contribute to its therapeutic effects .

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A series of pyrazolo derivatives were synthesized and tested against cancer cell lines, revealing promising anticancer properties comparable to standard chemotherapeutics like cisplatin .
  • Enzymatic Activity : Research highlighted the potential of pyrazolo derivatives as selective protein inhibitors, showcasing their ability to modulate enzymatic activity effectively .

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